molecular formula C11H6N2O3 B6264497 5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1895503-01-1

5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B6264497
CAS RN: 1895503-01-1
M. Wt: 214.2
InChI Key:
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Description

The compound “5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a carboxylic acid group . The presence of the cyanophenyl group suggests potential applications in medicinal chemistry or materials science .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized via condensation or cycloaddition reactions . For instance, 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation . The oxazole ring and the cyanophenyl group may also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound is used as a drug, its mechanism of action would depend on its interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry . Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid involves the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate to form 5-(2-cyanophenyl)-2-oxopentanoic acid, which is then cyclized with hydroxylamine hydrochloride to form 5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid.", "Starting Materials": [ "2-cyanobenzaldehyde", "ethyl acetoacetate", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add sodium hydroxide (1.2 equiv). Heat the mixture at reflux for 4-6 hours.", "Step 2: Cool the reaction mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.", "Step 3: Dissolve the obtained 5-(2-cyanophenyl)-2-oxopentanoic acid in ethanol and add hydroxylamine hydrochloride (1.2 equiv). Heat the mixture at reflux for 4-6 hours.", "Step 4: Cool the reaction mixture and collect the precipitate by filtration. Wash with water and dry in vacuum to obtain 5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid." ] }

CAS RN

1895503-01-1

Product Name

5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid

Molecular Formula

C11H6N2O3

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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